2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate)

Übersicht

Beschreibung

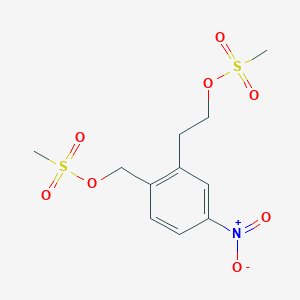

2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate) is an organic compound that features both nitro and methanesulfonate functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate) typically involves the reaction of 2-(2-hydroxyethyl)-4-nitrobenzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate) can undergo various types of chemical reactions, including:

Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

Nucleophilic substitution: Products include substituted benzyl derivatives depending on the nucleophile used.

Reduction: The major product is the corresponding amine derivative of the original nitro compound.

Wissenschaftliche Forschungsanwendungen

2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate) has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the modification of biomolecules for research purposes.

Medicine: Investigated for its potential as a prodrug that can be activated in specific biological environments.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate) involves the cleavage of the methanesulfonate ester bond, which can release the active nitrobenzyl moiety. This moiety can then undergo further chemical transformations depending on the environment and the presence of other reactive species .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl methanesulfonate: An alkylating agent used in genetic research.

Methyl methanesulfonate: Another alkylating agent with similar properties.

2-(Methylsulfonyl)ethanol: Used as a reagent in organic synthesis.

Uniqueness

2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate) is unique due to the presence of both nitro and methanesulfonate groups, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts .

Biologische Aktivität

The compound 2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate) , with the CAS number 199014-22-7 , is a synthetic organic compound that has gained attention for its potential biological activities, particularly in cancer therapy. This article explores its biological activity, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅N₀₈S₂

- Molecular Weight : 353.37 g/mol

- Purity : >98%

- SMILES Notation : CS(OCCC(C=C(N+=O)C=C1)=C1COS(C)(=O)=O)(=O)=O

The compound features a nitro group, which is known for its role in biological activity, particularly in hypoxic conditions often found in tumor microenvironments.

The primary mechanism by which 2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate) exerts its effects is through reduction under hypoxic conditions. This reduction leads to the generation of reactive intermediates that can induce DNA damage, specifically double-stranded breaks, which are critical in cancer therapy.

Antitumor Activity

Research has indicated that compounds similar to this one can selectively target hypoxic tumor cells. For instance, studies on related nitroaromatic compounds have shown their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines under low oxygen conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzyl ring or alterations in the methylsulfonyloxy group can significantly influence biological activity. For example, modifications that enhance lipophilicity tend to improve cellular uptake and subsequent cytotoxicity against cancer cells .

Case Studies

- Hypoxia Selectivity : In vitro studies demonstrated that compounds with similar structures exhibit significantly higher cytotoxicity under hypoxic conditions compared to normoxic conditions. This selectivity is beneficial for targeting tumor cells while sparing normal tissues .

- Combination Therapies : Preclinical trials have explored the combination of this compound with traditional chemotherapeutics. Results indicated enhanced antitumor efficacy when used alongside agents like doxorubicin and gemcitabine, suggesting a synergistic effect that warrants further investigation in clinical settings .

Data Tables

| Study | Findings | |

|---|---|---|

| Hunter et al., 2016 | Induced DNA breaks in hypoxic cells | Supports use in targeted cancer therapies |

| ResearchGate Study | Enhanced cytotoxicity under hypoxia | Validates structure-activity relationship insights |

| Evofosfamide Trials | Synergistic effects with chemotherapy | Promising for future clinical applications |

Eigenschaften

IUPAC Name |

2-[2-(methylsulfonyloxymethyl)-5-nitrophenyl]ethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO8S2/c1-21(15,16)19-6-5-9-7-11(12(13)14)4-3-10(9)8-20-22(2,17)18/h3-4,7H,5-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAUEFVAFZBLFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCC1=C(C=CC(=C1)[N+](=O)[O-])COS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.